molecular formula C9H14N2O2 B2417522 N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1351642-57-3

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No.: B2417522
CAS No.: 1351642-57-3
M. Wt: 182.223
InChI Key: TVGSDMWWHMNJDQ-UHFFFAOYSA-N
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Description

N-(5-Oxopyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound offered for research and development purposes. It features a 5-oxopyrrolidine scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities . This scaffold is a privileged structure found in several approved pharmaceuticals and bioactive natural products . The 5-oxopyrrolidine (also known as 2-pyrrolidinone) core is a versatile molecular framework. Researchers are exploring derivatives of this scaffold for various potential applications, including as inhibitors of specific biological targets. For instance, structurally related 5-oxopyrrolidine-3-carboxamide compounds have been investigated as potent and selective inhibitors of the Nav1.8 voltage-gated sodium ion channel, a target implicated in neuropathic and inflammatory pain perception . Furthermore, the 5-oxopyrrolidine scaffold is found in molecules studied for their antiproliferative properties against human cancer cell lines, such as multiple myeloma, and for antimicrobial activity against multidrug-resistant bacterial pathogens like Staphylococcus aureus . The cyclobutanecarboxamide moiety, as part of a larger molecular structure, has also been incorporated into ligands for protein kinases, as demonstrated in published crystal structures . This product is intended for research use only by qualified laboratory or research professionals. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for verifying the identity, purity, and stability of the compound for their specific applications. Please refer to the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-4-7(5-10-8)11-9(13)6-2-1-3-6/h6-7H,1-5H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGSDMWWHMNJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutanecarboxylic acid derivative with a pyrrolidinone precursor in the presence of a coupling agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and cyclobutanecarboxamide analogs. Examples include:

Uniqueness

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of a pyrrolidinone ring and a cyclobutanecarboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(5-Oxopyrrolidin-3-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique structural framework that combines a pyrrolidine moiety with a cyclobutane carboxamide. This configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. A notable study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that these compounds exhibited structure-dependent anticancer activity.

Key Findings:

  • Cytotoxicity Assessment : Compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay. The viability of A549 cells was significantly reduced, indicating potent cytotoxic effects.
  • Comparison with Cisplatin : The compounds were compared with cisplatin, a standard chemotherapeutic agent. Some derivatives showed comparable or superior activity against cancer cells while maintaining lower toxicity towards non-cancerous cells.
CompoundViability (%)IC50 (µM)Selectivity Index
This compound66%TBDTBD
Cisplatin50%10High

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against multidrug-resistant pathogens.

Research Insights:

  • Pathogen Testing : The compound was screened against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.
  • Mechanism of Action : The antimicrobial efficacy is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
PathogenMinimum Inhibitory Concentration (MIC)
MRSATBD
K. pneumoniaeTBD

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer : A study involving A549 xenograft models showed that treatment with the compound led to significant tumor reduction compared to control groups.
  • Antimicrobial Efficacy : Another investigation reported successful treatment outcomes in animal models infected with MRSA, highlighting the compound's potential as an alternative therapeutic agent against resistant infections.

Q & A

Q. Characterization Methods :

  • 1H/13C NMR : Confirms regiochemistry and purity. For example, cyclobutane protons appear as multiplet signals at δ 2.0–2.4 ppm, while the pyrrolidinone NH resonates at δ 10.8–12.4 ppm (DMSO-d6) .
  • LC-MS : Validates molecular weight (e.g., m/z = 278 [M+1] for a related cyclobutanecarboxamide derivative) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation) .

What analytical techniques are employed to confirm the structure and purity of this compound?

Basic Research Focus
Structural validation relies on complementary techniques:

  • X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement (e.g., C—O bond lengths: 1.23 Å for the pyrrolidinone carbonyl) .
  • DSC/TGA : Determines thermal stability (melting points: 160–200°C range for cyclobutanecarboxamides) .
  • HPLC : Quantifies purity (>95% for bioactive studies; C18 column, acetonitrile/water mobile phase) .

Q. Advanced Research Focus

  • Molecular Docking (AutoDock Vina) : Screens against crystal structures (e.g., PDB: 1M17 for kinases) to identify key interactions (e.g., H-bonds with Asp831) .
  • MD Simulations (AMBER) : Assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .
  • Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors aligned with cyclobutane carbonyl) .

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